molecular formula C12H19N3O B11885663 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol

2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol

Cat. No.: B11885663
M. Wt: 221.30 g/mol
InChI Key: SIKPRMVZBAXUJS-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a cyclohexyl group attached to a pyrazolopyridine core, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with a suitable pyrazole derivative, followed by cyclization to form the pyrazolopyridine core. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis might employ continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and material science industries.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
  • 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines

Uniqueness

2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

2-cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C12H19N3O/c16-12-10-6-7-13-8-11(10)14-15(12)9-4-2-1-3-5-9/h9,13-14H,1-8H2

InChI Key

SIKPRMVZBAXUJS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(N2)CNCC3

Origin of Product

United States

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